Computed Lipophilicity (XLogP3) Differentiation Against the Non‑Fluorinated Parent
The target compound exhibits a computed XLogP3 of 4.4, approximately 1.5 log units higher than the des‑trifluoromethyl analog 5‑bromo‑N‑phenylthiophene‑2‑sulfonamide (estimated XLogP3 ≈ 2.9), reflecting the strong lipophilic contribution of the para‑CF₃ group [1]. This difference predicts enhanced membrane permeability and potentially improved blood‑brain barrier penetration for the CF₃‑bearing compound.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 5-bromo-N-phenylthiophene-2-sulfonamide (estimated ~2.9) |
| Quantified Difference | ≈1.5 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1] |
Why This Matters
The marked lipophilicity increase directs procurement toward the CF₃ analog when a higher logP is required for CNS or intracellular target programmes, avoiding the need for late‑stage fluorination.
- [1] PubChem Compound Summary for CID 2211227, 5-bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide. National Center for Biotechnology Information (2026). View Source
